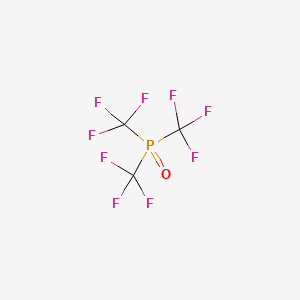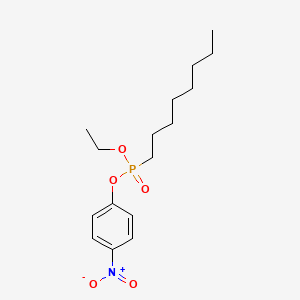silyl}propyl acetate CAS No. 2917-57-9](/img/structure/B14742516.png)
3-{[(Acetyloxy)methyl](dimethyl)silyl}propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Acetyloxy)methylsilyl}propyl acetate is an organosilicon compound with the molecular formula C10H20O4Si. It is characterized by the presence of both acetate and silyl groups, which contribute to its unique chemical properties. The compound is used in various scientific and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Acetyloxy)methylsilyl}propyl acetate typically involves the reaction of 3-chloropropyl acetate with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the silyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of 3-{(Acetyloxy)methylsilyl}propyl acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{(Acetyloxy)methylsilyl}propyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding alcohols and acids.
Oxidation: The compound can be oxidized to form silanols and carboxylic acids.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Major Products
Hydrolysis: Produces 3-(hydroxymethyl)propyl acetate and acetic acid
Oxidation: Produces 3-(hydroxymethyl)propyl acetate and silanol derivatives
Substitution: Produces various substituted silyl propyl acetates depending on the nucleophile used
Scientific Research Applications
3-{(Acetyloxy)methylsilyl}propyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-{(Acetyloxy)methylsilyl}propyl acetate involves the interaction of its functional groups with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of biomolecules and materials. The acetate groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Acetyloxy)methylsilyl}propyl acetate
- 3-{(Acetyloxy)methylsilyl}propyl acetate
- 3-{(Acetyloxy)methylsilyl}propyl methacrylate
Uniqueness
3-{(Acetyloxy)methylsilyl}propyl acetate is unique due to its combination of acetate and dimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both hydrolysis and silylation are required.
Properties
CAS No. |
2917-57-9 |
|---|---|
Molecular Formula |
C10H20O4Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
3-[acetyloxymethyl(dimethyl)silyl]propyl acetate |
InChI |
InChI=1S/C10H20O4Si/c1-9(11)13-6-5-7-15(3,4)8-14-10(2)12/h5-8H2,1-4H3 |
InChI Key |
FALTWLBOEKAREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC[Si](C)(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


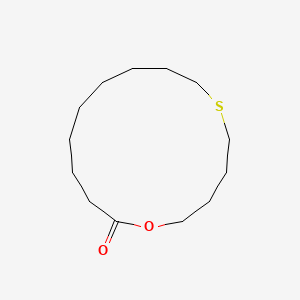
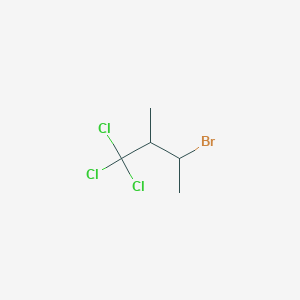
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
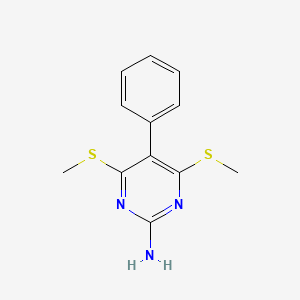


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
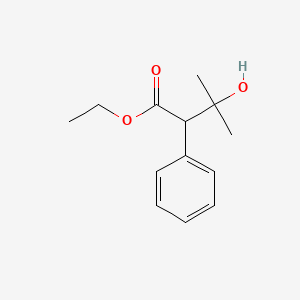
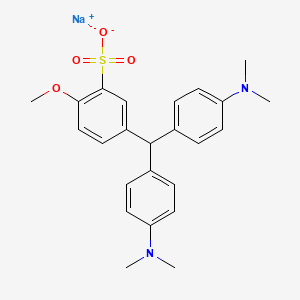
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
